ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse pharmacological properties, including antioxidant, antibacterial, and anticancer activities . This compound is characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and an enoyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate typically involves a two-step reaction process . The first step is the synthesis of an amine chalcone through the reaction of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde using a 40% sodium hydroxide solution as a catalyst in ethanol. This is followed by amidation through the reaction of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst .
Chemical Reactions Analysis
Ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
Ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: The compound exhibits significant antibacterial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is studied for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound’s cyano group and enoyl group play crucial roles in its biological activity. It can inhibit certain enzymes and proteins, leading to its antibacterial and anticancer effects .
Comparison with Similar Compounds
Ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-2-propenoate: This compound has a similar structure but differs in the position of the methoxy groups.
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid: This compound also contains a dimethoxyphenyl group but has different functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-4-28-21(25)14-8-10-17(11-9-14)23-20(24)16(13-22)12-15-6-5-7-18(26-2)19(15)27-3/h5-12H,4H2,1-3H3,(H,23,24)/b16-12+ |
InChI Key |
NHMDFSSUFCMIMO-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC=C2)OC)OC)C#N |
Origin of Product |
United States |
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